Dimethyl-phenyl-silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

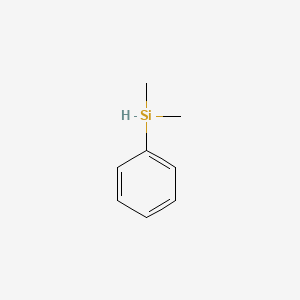

Structure

3D Structure

Properties

IUPAC Name |

dimethyl(phenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Si/c1-9(2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISUALSZTAEPJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-77-8 | |

| Record name | Dimethylphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Dimethyl-phenyl-silane chemical properties

An In-depth Technical Guide to the Chemical Properties of Dimethyl-phenyl-silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMPS), a prominent organosilicon compound, holds a significant position in synthetic chemistry and materials science. Its unique molecular structure, featuring a silicon atom bonded to two methyl groups, a phenyl group, and a hydrogen atom, imparts a versatile reactivity profile. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and relevant spectral data for its characterization. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific disciplines where organosilane chemistry is pivotal.

Core Chemical Properties

This compound is a colorless liquid characterized by its reactivity as a reducing agent and its utility as a precursor in the synthesis of more complex organosilicon compounds. The presence of the Si-H bond is central to its chemical behavior, enabling its participation in a variety of reactions, most notably hydrosilylation and reductions.

Reactivity : The silicon-hydrogen bond in this compound is readily cleaved, allowing it to act as a hydride donor. This property is exploited in the reduction of various functional groups, including aldehydes and ketones.[1] It also undergoes hydrosilylation reactions with alkenes and alkynes in the presence of a catalyst, leading to the formation of new carbon-silicon bonds.[2]

Thermal Stability : Like many organosilanes, this compound exhibits good thermal stability, a property that makes it and its derivatives suitable for applications in materials science where resistance to high temperatures is required.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₁₂Si |

| Molecular Weight | 136.27 g/mol |

| Appearance | Colorless clear liquid |

| Density | 0.889 g/mL at 25 °C |

| Boiling Point | 157 °C at 744 mmHg |

| Refractive Index | n20/D 1.497 |

| Flash Point | 35 °C |

| Solubility | Soluble in common organic solvents; insoluble in water |

Spectral Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.53 (m, 2H), 7.34 (m, 3H), 4.45 (sept, 1H), 0.33 (d, 6H).

-

¹³C NMR (100 MHz, CDCl₃) : δ 138.0, 133.7, 129.5, 128.0, -3.9.[3][4]

-

Infrared (IR) Spectrum : Key absorptions include the Si-H stretch around 2120 cm⁻¹, C-H stretches of the phenyl group above 3000 cm⁻¹, and Si-C vibrations.

-

Mass Spectrum (MS) : The molecular ion peak (M+) is observed at m/z 136. Common fragments correspond to the loss of methyl (M-15) and phenyl (M-77) groups.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative application in the reduction of a ketone.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of dichlorodimethylsilane (B41323) with a phenyl Grignard reagent.

Materials:

-

Dichlorodimethylsilane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

n-Pentane

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a Grignard reagent from magnesium turnings and bromobenzene in anhydrous diethyl ether under an inert atmosphere.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of dichlorodimethylsilane in anhydrous diethyl ether to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 24 hours.

-

Cool the mixture to room temperature and add n-pentane to precipitate the magnesium salts.

-

Filter the mixture to remove the salts.

-

Remove the solvent from the filtrate by rotary evaporation at a temperature below 40 °C.

-

Purify the crude product by distillation to obtain pure this compound.

Reduction of Acetophenone (B1666503) to 1-Phenylethanol (B42297)

This protocol details the use of this compound for the reduction of a ketone, using acetophenone as a model substrate.

Materials:

-

Acetophenone

-

This compound

-

Cuprous chloride (CuCl) or Cuprous acetate (B1210297) (Cu(OAc))

-

Anhydrous toluene

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried flask under an inert atmosphere, add acetophenone and anhydrous toluene.

-

Add a catalytic amount of cuprous chloride or cuprous acetate to the solution.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 1-phenylethanol by column chromatography or distillation.[1]

Mandatory Visualizations

Synthesis of this compound Workflow

The following diagram illustrates the key steps in the synthesis of this compound from dichlorodimethylsilane and a phenyl Grignard reagent.

Caption: Workflow for the synthesis of this compound.

Logical Relationship in Hydrosilylation

The following diagram illustrates the general logical relationship of reactants, catalyst, and product in a hydrosilylation reaction involving this compound.

Caption: Reactant and product relationship in hydrosilylation.

References

Physical properties of Dimethyl-phenyl-silane

An In-depth Technical Guide on the Physical Properties of Dimethyl-phenyl-silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 766-77-8), a versatile organosilicon compound.[1][2] With applications ranging from an intermediate in silicone polymer synthesis to a reagent in pharmaceutical development, a thorough understanding of its physical characteristics is essential for its effective application.[1][3] This document outlines key physical data, details the experimental protocols for their determination, and provides a visual workflow for purity analysis.

Core Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[1][2][4] It is recognized for its role in enhancing thermal stability and mechanical strength in silicone-based polymers and as a reagent for creating enol ethers.[1][5][6]

Data Presentation: Summary of Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₈H₁₂Si | |

| Molecular Weight | 136.27 g/mol | |

| Appearance | Clear colorless liquid | Room Temperature |

| Density | 0.889 g/mL | at 25 °C |

| Boiling Point | 157 °C | at 744 mmHg |

| Refractive Index (n20/D) | 1.497 - 1.5005 | at 20 °C |

| Purity | ≥96.0% to ≥98% | (Determined by GC) |

| Solubility | Soluble in common organic solvents (e.g., chloroform, ether, acetone, benzene); Insoluble in water.[5] | |

| CAS Number | 766-77-8 |

Data compiled from sources:[1][2][4][5][6][7][8][9]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are standard laboratory procedures adapted for the analysis of organosilicon compounds.

Determination of Boiling Point (Thiele Tube Method)

This method is a common and efficient way to determine the boiling point of a small liquid sample.[10]

Apparatus:

-

Thiele tube

-

High-temperature mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 4-inch)

-

Capillary tube (sealed at one end)

-

Burner or heating mantle

-

Sample of this compound

Procedure:

-

Sample Preparation: Add a small amount (approx. 0.5 mL) of this compound to the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.

-

Heating: Place the assembly into the Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently.[10] The design of the tube ensures uniform heating of the oil via convection currents.[10]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[10] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Record: Record the temperature and the ambient barometric pressure.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that is indicative of a substance's purity. An Abbe refractometer is a standard instrument for this measurement.[11][12]

Apparatus:

-

Abbe Refractometer (temperature-controlled)

-

Constant temperature water bath or internal Peltier temperature control system[12]

-

Dropper or pipette

-

Sample of this compound

-

Lint-free tissue and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

-

Instrument Calibration: Turn on the refractometer's light source and temperature control system, setting it to 20°C. Allow the instrument to stabilize. Calibrate using a standard reference material with a known refractive index (e.g., distilled water).

-

Prism Cleaning: Open the prism assembly and clean the surfaces of both the measuring and illuminating prisms with a soft, lint-free tissue and a suitable solvent. Allow the solvent to evaporate completely.

-

Sample Application: Using a clean dropper, place 1-2 drops of this compound onto the surface of the measuring prism.

-

Measurement: Close the prism assembly securely. The liquid sample should form a thin film between the two prisms.

-

Reading: Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Data Acquisition: Read the refractive index value from the instrument's scale or digital display. For this compound, this value should be near 1.497 at 20°C.[2][4][5]

-

Cleaning: After the measurement is complete, clean the prisms thoroughly.

Determination of Purity (Gas Chromatography - GC)

Gas chromatography is a powerful technique used to separate and analyze volatile compounds, making it ideal for assessing the purity of silanes.[13][14][15] Purity levels for this compound are typically reported as ≥98% (GC).[1][4]

Apparatus:

-

Gas Chromatograph (GC) system equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).[13][16]

-

Appropriate capillary column (e.g., a stabilized trifluoropropyl methyl polysiloxane phase column optimized for silane (B1218182) analysis).[17]

-

High-purity carrier gas (e.g., Helium, Argon, or Hydrogen).

-

Syringe for sample injection.

-

Vials and a suitable solvent (e.g., heptane) for sample dilution.[14]

Procedure:

-

Instrument Setup: Set the GC operating parameters, including oven temperature program, injector temperature, detector temperature, and carrier gas flow rate. These parameters must be optimized for the separation of silane compounds.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent like heptane.[14] A typical concentration might be in the range of 1-5 mg/mL.

-

Injection: Draw a small, precise volume (e.g., 1 µL) of the prepared sample into a GC syringe and inject it into the heated inlet of the gas chromatograph.

-

Separation: The sample is vaporized in the inlet and swept onto the column by the carrier gas. Components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Detection: As each component elutes from the column, it is detected by the FID or TCD, which generates an electrical signal proportional to the amount of the substance.

-

Data Analysis: The output is a chromatogram, which displays peaks corresponding to each separated component. The area under each peak is calculated. The purity is determined by the area percent method, where the area of the main this compound peak is divided by the total area of all peaks in the chromatogram.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the purity of this compound using Gas Chromatography.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Dimethylphenylsilane = 98 766-77-8 [sigmaaldrich.com]

- 5. Dimethylphenylsilane | 766-77-8 [chemicalbook.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. L04558.09 [thermofisher.com]

- 8. ジメチルフェニルシラン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Dimethylphenylsilane | CymitQuimica [cymitquimica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 12. mt.com [mt.com]

- 13. academic.oup.com [academic.oup.com]

- 14. lib3.dss.go.th [lib3.dss.go.th]

- 15. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. applications.wasson-ece.com [applications.wasson-ece.com]

- 17. agilent.com [agilent.com]

An In-depth Technical Guide to the 1H NMR Spectrum of Dimethylphenylsilane

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of dimethylphenylsilane (B1631080). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and quality control. This document details the spectral data, experimental protocol for data acquisition, and visual representations of the molecular structure and analytical workflow.

Spectral Data Summary

The 1H NMR spectrum of dimethylphenylsilane exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. The data is based on a spectrum acquired at 400 MHz in deuterated chloroform (B151607) (CDCl3).[1]

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Phenyl protons (ortho) | ~7.53 | Multiplet | 2H | |

| Phenyl protons (meta, para) | 7.32 - 7.34 | Multiplet | 3H | |

| Silane (B1218182) proton (Si-H) | ~4.45 | Septet | 1H | J(H-C-H) = 3.6 Hz |

| Methyl protons (CH3) | ~0.33 | Doublet | 6H | J(H-C-Si-H) = 3.6 Hz |

Note: The spectrum also exhibits coupling to the 29Si isotope. The coupling constant between the silane proton and 29Si is approximately -189 Hz, and between the methyl protons and 29Si is approximately 7.6 Hz.[1]

Experimental Protocol

The following is a representative experimental protocol for acquiring the 1H NMR spectrum of dimethylphenylsilane. This protocol is based on standard laboratory practices for NMR analysis of small organic molecules.[2][3][4]

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of dimethylphenylsilane into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

2.2. NMR Data Acquisition

-

Instrument: A 400 MHz NMR spectrometer is used for data acquisition.[1]

-

Locking and Shimming: The instrument is locked onto the deuterium (B1214612) signal of the CDCl3 solvent. The magnetic field homogeneity is optimized by shimming on the locked signal.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Acquisition Time: An acquisition time of 3-4 seconds is employed.

-

Spectral Width: A spectral width of approximately 16 ppm is set, centered around 4-5 ppm.

-

2.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phase-corrected.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas of the signals are determined by integration.

Visualizations

3.1. Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of dimethylphenylsilane, with the different proton environments labeled to correspond with the data in the summary table.

References

The Reactivity of Dimethyl-phenyl-silane with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of dimethyl-phenyl-silane with a range of electrophiles. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. This document details the underlying principles governing these reactions, presents quantitative data from key studies, and provides detailed experimental protocols for the synthesis of various derivatives.

Core Principles: The Role of the Silyl (B83357) Group in Electrophilic Aromatic Substitution

This compound undergoes electrophilic aromatic substitution (SEAr) with a distinct preference for ipso-substitution. This means that the incoming electrophile replaces the dimethylsilyl group on the aromatic ring, rather than a hydrogen atom at the ortho, meta, or para positions. This high regioselectivity is a consequence of the powerful stabilizing effect of the silicon atom on the cationic intermediate formed during the reaction, a phenomenon known as the β-silicon effect.

The β-silicon effect describes the stabilization of a positive charge on a carbon atom that is beta to a silicon atom. In the context of electrophilic attack on this compound, the electrophile adds to the carbon atom bearing the silyl group, forming a Wheland intermediate. In this intermediate, the positive charge is located on the carbon atom adjacent (beta) to the silicon. The C-Si σ-bond can then overlap with the empty p-orbital of the carbocation, effectively delocalizing the positive charge and stabilizing the intermediate. This stabilization significantly lowers the activation energy for ipso-attack, making it the dominant reaction pathway.

Quantitative Data on Electrophilic Reactions of this compound

The following tables summarize the quantitative data for various electrophilic substitution reactions of this compound.

| Electrophile (Reagent) | Product | Reaction Conditions | Yield (%) | Reference |

| D⁺ (CF₃COOD) | Benzene-d₁ | Neat, Room Temperature | 76 | [1] |

| Br⁺ (Br₂) | Bromobenzene | Not specified | Not specified | [2] |

| NO₂⁺ (N-Nitrosaccharin, Mg(OTf)₂) | Nitrobenzene | Acetonitrile (B52724), 85 °C | up to 98 | [3] |

| I⁺ (ICl) | Iodobenzene | Not specified | Not specified | [4] |

Table 1: Summary of Yields for Electrophilic ipso-Substitution of this compound

Key Electrophilic Reactions and Experimental Protocols

This section provides detailed experimental methodologies for key electrophilic reactions of this compound.

Deuterodesilylation (Protodesilylation)

The replacement of the dimethylsilyl group with a deuterium (B1214612) atom is a clean and high-yielding reaction, demonstrating the facility of ipso-substitution.

Experimental Protocol: Synthesis of Benzene-d₁ [1]

-

Materials:

-

This compound (1.0 eq)

-

Trifluoroacetic acid-d₁ (CF₃COOD) (excess)

-

-

Procedure:

-

To a solution of this compound, add an excess of trifluoroacetic acid-d₁.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by an appropriate method (e.g., GC-MS, NMR).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford benzene-d₁.

-

Halogenation

Halogenating agents readily react with this compound to yield the corresponding halobenzenes via ipso-substitution.

While specific quantitative data for the bromination of this compound was not found in the immediate search, the reaction is known to proceed readily.[2]

General Experimental Workflow: Bromodesilylation

Caption: General workflow for the bromodesilylation of this compound.

Iodine monochloride (ICl) is an effective reagent for the iodination of arylsilanes.

General Experimental Protocol: Synthesis of Iodobenzene [4]

-

Materials:

-

This compound (1.0 eq)

-

Iodine monochloride (ICl) (1.0 eq)

-

Inert solvent (e.g., carbon tetrachloride)

-

-

Procedure:

-

Dissolve this compound in an inert solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of iodine monochloride in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or chromatography to yield iodobenzene.

-

Nitration

The nitration of arylsilanes can be achieved under mild conditions using a catalytic system, offering high yields and excellent functional group tolerance.[3]

Experimental Protocol: Synthesis of Nitrobenzene [3]

-

Materials:

-

Aryl-dimethyl-silane (1.0 eq)

-

N-Nitrosaccharin (1.2 eq)

-

Magnesium triflate (Mg(OTf)₂) (5 mol%)

-

Acetonitrile (solvent)

-

-

Procedure:

-

In a reaction vessel, combine the aryl-dimethyl-silane, N-nitrosaccharin, and magnesium triflate.

-

Add acetonitrile as the solvent.

-

Heat the reaction mixture to 85 °C.

-

Stir the reaction until the starting material is consumed (monitor by TLC or GC).

-

After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain nitrobenzene.

-

Reaction Signaling Pathway: Catalytic ipso-Nitration

Caption: Catalytic cycle for the ipso-nitration of this compound.

Friedel-Crafts Reactions

While Friedel-Crafts reactions are a cornerstone of aromatic chemistry, specific quantitative data for the acylation or alkylation of this compound were not prominently available in the searched literature. However, the general principle of ipso-substitution is expected to apply.

Conclusion

This compound exhibits a strong propensity for ipso-substitution in its reactions with electrophiles, driven by the stabilizing β-silicon effect. This predictable reactivity allows for the clean and efficient synthesis of a variety of monosubstituted benzene (B151609) derivatives. The experimental protocols provided in this guide offer a starting point for the practical application of these transformations in a research and development setting. Further investigation into the quantitative aspects of a broader range of electrophilic reactions with this compound would be a valuable contribution to the field.

References

In-depth Technical Guide: Thermal Stability of Dimethyl-phenyl-silane

Introduction

Dimethyl-phenyl-silane (C₈H₁₂Si) is an organosilicon compound with a silicon atom bonded to two methyl groups, a phenyl group, and a hydrogen atom. Its unique structure imparts a combination of organic and inorganic characteristics, making it a subject of interest in various chemical syntheses and material science applications. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. This guide summarizes the key factors influencing the thermal stability of phenyl-substituted silanes and provides comparative data from related compounds to infer the thermal behavior of this compound.

Factors Influencing the Thermal Stability of Phenyl-Substituted Silanes

The thermal stability of organosilanes is significantly influenced by the nature of the organic substituents attached to the silicon atom. The presence of a phenyl group generally enhances thermal stability compared to alkyl groups. This can be attributed to several factors:

-

Steric Hindrance: The bulky phenyl group can sterically hinder decomposition pathways, making it more difficult for the molecule to rearrange or for reactive species to attack the silicon center.

-

Electronic Effects: The electron-donating nature of the phenyl group can influence the bond strengths within the molecule, contributing to overall stability.

-

Resonance Stabilization: The aromatic ring can delocalize electron density, which can stabilize reactive intermediates that might form during thermal decomposition.

Studies on various aromatic silanes have consistently shown their superior thermal stability compared to their aliphatic counterparts. For instance, research on aromatic silanes as coupling agents has demonstrated their suitability for high-temperature applications through thermogravimetric analysis.

Comparative Thermal Analysis Data

While specific TGA and DSC data for this compound are not available, data from analogous compounds provide valuable insights into its expected thermal behavior.

Table 1: Thermogravimetric Analysis (TGA) Data for Structurally Related Phenyl-Containing Silicon Compounds

| Compound | Decomposition Onset (T5%) (°C) | Atmosphere | Reference |

| Diphenyl Silicone Rubber | 410 | Nitrogen | [1] |

| Phenyl-substituted POSS (aliphatic bridged) | > 400 | Nitrogen & Air | [2] |

T5% represents the temperature at which 5% weight loss is observed.

The data in Table 1 suggests that the presence of phenyl groups contributes to high thermal stability, with decomposition temperatures exceeding 400°C. It is reasonable to infer that this compound would also exhibit considerable thermal stability, likely decomposing at elevated temperatures.

Postulated Thermal Decomposition Pathways

The thermal decomposition of phenyl-substituted silanes can proceed through various mechanisms, including free-radical pathways and intramolecular rearrangements. For phenylmethylsilanes, a plausible decomposition route involves the homolytic cleavage of a Si-C or Si-H bond to form radical intermediates. These radicals can then undergo further reactions, such as hydrogen abstraction or intramolecular cyclization, leading to the formation of various decomposition products.

Caption: Plausible free-radical decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, a series of analytical techniques should be employed. The following are generalized experimental protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound as a function of temperature.

Methodology:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Continuously monitor and record the sample weight as a function of temperature.

-

The resulting TGA curve will show the onset of decomposition, the temperature range of decomposition, and the percentage of residual mass.

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

The resulting DSC thermogram will show endothermic peaks (e.g., boiling) and exothermic peaks (e.g., decomposition).

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of this compound.

Methodology:

-

A small amount of the sample is introduced into a pyrolysis unit, which is directly coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

The sample is rapidly heated to a specific pyrolysis temperature in an inert atmosphere.

-

The resulting volatile fragments are swept by a carrier gas into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

By performing pyrolysis at different temperatures, a profile of the decomposition products as a function of temperature can be obtained.

Conclusion

Based on the available data for structurally similar compounds, this compound is expected to exhibit good thermal stability. The presence of the phenyl group is anticipated to confer a higher decomposition temperature compared to its alkylsilane counterparts. The primary decomposition mechanism is likely to involve free-radical processes, including Si-H and Si-C bond cleavage, potentially leading to intramolecular cyclization and the formation of a variety of volatile and non-volatile products.

To provide a definitive and quantitative understanding of the thermal stability of this compound, direct experimental investigation using TGA, DSC, and Py-GC-MS is essential. The generalized protocols outlined in this guide provide a solid foundation for conducting such studies. The resulting data will be invaluable for ensuring the safe and effective use of this compound in research and industrial applications.

References

An In-depth Technical Guide to Dimethyl-phenyl-silane (CAS 766-77-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-phenyl-silane (CAS Number: 766-77-8), also known as phenyldimethylsilane, is a versatile organosilicon compound that has garnered significant attention in various fields of chemical synthesis.[1][2] Its unique chemical structure, featuring a silicon atom bonded to two methyl groups, a phenyl group, and a hydrogen atom, imparts a distinct reactivity profile that makes it an invaluable tool in modern organic chemistry.[2] This technical guide provides a comprehensive overview of this compound, focusing on its core properties, synthesis, and key applications relevant to researchers, scientists, and professionals in drug development.

This document will detail experimental protocols for its synthesis and highlight its utility as a reducing agent and in hydrosilylation reactions, crucial transformations in the synthesis of pharmaceutical intermediates.[1] While direct incorporation into final drug products is less common, its role in creating complex molecular architectures makes it a vital reagent in the drug discovery and development pipeline.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective application in experimental work. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 766-77-8 | [2][4] |

| Molecular Formula | C₈H₁₂Si | [2][5] |

| Molecular Weight | 136.27 g/mol | [2][4] |

| Appearance | Clear, colorless liquid | [2][6] |

| Density | 0.889 g/mL at 25 °C | [4][7] |

| Boiling Point | 157 °C at 744 mmHg | [4][7] |

| Refractive Index (n20/D) | 1.497 | [4][7] |

| Flash Point | 35 °C (95 °F) | [4][8] |

| Solubility | Soluble in common organic solvents (e.g., chloroform, ether, THF); Insoluble in water. | [7] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | Spectra available from various sources. | [9] |

| IR Spectroscopy | Characteristic peaks can be found in the NIST Chemistry WebBook. | [10] |

| Mass Spectrometry | Mass spectral data available in public databases. | [11] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][8] It is also moisture-sensitive.[6]

Table 3: Safety Information

| Hazard | Description | Precautionary Measures | Reference(s) |

| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, and open flames. Use spark-proof tools. | [6][8] |

| Health Hazards | May cause eye and skin irritation. Ingestion may cause gastrointestinal irritation. | Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. | [6][12] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | Store in a flammables-area and protect from moisture. | [6] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | Follow local regulations for chemical waste disposal. | [12] |

Synthesis of this compound

This compound can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

Synthesis from Chlorodimethylphenylsilane (B1200534) via Reduction

A straightforward method for the preparation of this compound involves the reduction of chlorodimethylphenylsilane with a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).[1]

-

Apparatus Setup: A dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: A suspension of lithium aluminum hydride (0.9 g) in dry diethyl ether (20 mL) is prepared in the flask.

-

Addition of Starting Material: A solution of chlorodimethylphenylsilane (10 mL) in dry diethyl ether (70 mL) is added to the suspension.[1]

-

Reaction Conditions: The reaction mixture is heated under reflux for 22 hours.[1]

-

Work-up: After cooling, the reaction is carefully quenched with water, followed by standard aqueous work-up procedures.

-

Purification: The crude product is purified by distillation to yield this compound as an oily liquid (typical yield: 93%).[1]

Synthesis from Dichlorodimethylsilane (B41323) via Grignard Reaction

An alternative synthesis route utilizes a Grignard reagent to form the phenyl-silicon bond.[1]

-

Grignard Reagent Preparation: Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium turnings in dry diethyl ether under an inert atmosphere.[1]

-

Apparatus Setup: A dry, multi-necked, round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under an inert atmosphere.

-

Reaction Mixture: The prepared phenylmagnesium bromide solution is placed in the flask and cooled to 0 °C.

-

Addition of Starting Material: A solution of dichlorodimethylsilane (5 g, 38.5 mmol) in dry diethyl ether (20 mL) is added dropwise to the stirred Grignard reagent at 0 °C.[1]

-

Reaction Conditions: The solution is then refluxed for 24 hours and subsequently cooled to room temperature.[1]

-

Work-up: n-Pentane (40 mL) is added, and the resulting mixture is filtered. The solvent is evaporated under reduced pressure.

-

Purification: The product is purified by distillation.[1]

Applications in Organic Synthesis

This compound is a powerful reagent in a variety of organic transformations, primarily leveraging the reactivity of the silicon-hydride bond.

Hydrosilylation Reactions

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is a cornerstone of organosilicon chemistry and is widely used to synthesize organosilanes.

The platinum-catalyzed hydrosilylation of alkenes, such as styrene, is generally understood to proceed via the Chalk-Harrod mechanism. This involves the oxidative addition of the silane (B1218182) to the metal center, followed by coordination of the alkene, insertion of the alkene into the metal-hydride or metal-silyl bond, and finally, reductive elimination to yield the product and regenerate the catalyst.

Reduction of Functional Groups

This compound is an effective reducing agent for a variety of functional groups, offering a milder alternative to metal hydrides in many cases. It is particularly useful for the reduction of carbonyls and imines.[7]

The following is a representative protocol for the reduction of an imine, a common transformation in the synthesis of amine-containing pharmaceutical intermediates.

-

Apparatus Setup: A dry reaction flask is charged with the imine (e.g., N-benzylaniline, 1 equivalent).

-

Solvent and Reagents: An appropriate solvent (e.g., THF) is added, followed by this compound (1.1 to 1.5 equivalents).

-

Catalyst: A catalyst, such as a Lewis acid or a transition metal complex, may be added if required.

-

Reaction Conditions: The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) and monitored by an appropriate analytical technique (e.g., TLC or GC-MS) until completion.

-

Work-up: The reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Role in Drug Development

While this compound is not typically found as a structural component of final drug molecules, its utility in their synthesis is significant. Organosilicon compounds play a crucial role as intermediates and protecting groups in the synthesis of complex pharmaceuticals.[3][13][14]

-

Silylating Agent: Silyl (B83357) ethers, formed from alcohols and a silylating agent, are common protecting groups in multi-step syntheses. The dimethylphenylsilyl group can be used for this purpose, offering different stability and reactivity profiles compared to other common silyl groups.[14]

-

Synthesis of Intermediates: The reduction and hydrosilylation reactions described above are fundamental transformations used to build the carbon skeletons of drug molecules and introduce key functional groups.

-

Biocompatible Polymers: this compound is a precursor in the synthesis of silicone polymers.[2] Silicones are known for their biocompatibility and are used in a variety of medical devices and drug delivery systems.[13] While not a direct application in drug formulation, the synthesis of novel biocompatible materials for drug delivery can involve silane chemistry.

Conclusion

This compound is a versatile and valuable reagent for researchers, scientists, and drug development professionals. Its well-defined reactivity, particularly in hydrosilylation and reduction reactions, provides a powerful tool for the construction of complex organic molecules. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe use in the laboratory, ultimately contributing to advancements in chemical synthesis and the development of new therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 4. ジメチルフェニルシラン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Silane, dimethylphenyl- [webbook.nist.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Dimethylphenylsilane | 766-77-8 [chemicalbook.com]

- 8. Dimethylphenylsilane = 98 766-77-8 [sigmaaldrich.com]

- 9. Dimethylphenylsilane(766-77-8) 1H NMR spectrum [chemicalbook.com]

- 10. Silane, dimethylphenyl- [webbook.nist.gov]

- 11. Phenyldimethylsilane | C8H11Si | CID 6327656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. researchgate.net [researchgate.net]

- 14. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

Synthesis of Dimethyl-phenyl-silane from chlorodimethylphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of dimethylphenylsilane (B1631080) from chlorodimethylphenylsilane (B1200534), a critical transformation for obtaining a versatile silylating agent and a stable derivative for various applications in organic synthesis and materials science. This document details the prevalent synthetic methodology, offers a comprehensive experimental protocol, presents key quantitative data, and outlines the underlying reaction mechanism and workflow.

Introduction

Dimethylphenylsilane is a valuable organosilicon compound widely employed in organic synthesis as a mild reducing agent and a protecting group. Its synthesis from the readily available precursor, chlorodimethylphenylsilane, is a fundamental and efficient process. The most common and high-yielding method involves the reduction of the silicon-chlorine bond using a hydride-donating reagent. This guide will focus on the use of lithium aluminum hydride (LiAlH₄), a powerful and effective reducing agent for this transformation, and will also discuss milder alternatives.

Reaction Overview and Mechanism

The synthesis of dimethylphenylsilane from chlorodimethylphenylsilane is a nucleophilic substitution reaction where a hydride ion (H⁻) displaces the chloride ion on the silicon center. Lithium aluminum hydride serves as the source of the nucleophilic hydride.

Reaction Equation:

C₆H₅(CH₃)₂SiCl + LiAlH₄ → C₆H₅(CH₃)₂SiH + LiCl + AlH₃

The reaction proceeds via a nucleophilic attack of the hydride ion on the electrophilic silicon atom, leading to the formation of a transient pentacoordinate silicon intermediate. The subsequent departure of the chloride leaving group yields the desired dimethylphenylsilane.

Experimental Protocol: Reduction with Lithium Aluminum Hydride

This protocol is adapted from established procedures for the reduction of chlorosilanes.[1][2]

Materials:

-

Chlorodimethylphenylsilane

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)[3]

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled. The entire apparatus is flame-dried or oven-dried and purged with an inert gas to ensure anhydrous conditions.

-

Reagent Preparation: A suspension of lithium aluminum hydride (1.0 to 1.2 equivalents) in anhydrous diethyl ether or THF is prepared in the reaction flask and cooled to 0 °C using an ice bath.

-

Addition of Chlorosilane: A solution of chlorodimethylphenylsilane (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at 0 °C. The addition rate should be controlled to maintain a gentle reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure complete conversion.

-

Work-up: The reaction mixture is cooled to 0 °C. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate. A saturated aqueous solution of Rochelle's salt is then added, and the mixture is stirred vigorously until two clear layers form.[3] This method is effective at breaking up the aluminum salt emulsions that can form during the work-up.[3]

-

Extraction: The layers are separated using a separatory funnel. The aqueous layer is extracted two to three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate using a rotary evaporator. The crude dimethylphenylsilane is then purified by fractional distillation under reduced pressure to yield a colorless liquid.[4]

Quantitative Data

The following tables summarize the key quantitative data for the starting material, product, and the reaction.

Table 1: Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| Chlorodimethylphenylsilane | C₈H₁₁ClSi | 170.71 | 193-194 | 1.017 | 1.509 |

| Dimethylphenylsilane | C₈H₁₂Si | 136.27 | 157 | 0.889 | 1.497 |

Table 2: Reaction Parameters and Yield

| Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |

| LiAlH₄ | Diethyl Ether | 22 | 93 | [5] |

Table 3: Spectroscopic Data for Dimethylphenylsilane

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 7.55-7.30 (m, 5H, Ar-H), 4.45 (septet, 1H, Si-H), 0.35 (d, 6H, Si-CH₃) |

| ¹³C NMR (CDCl₃) | δ 138.5, 133.7, 129.3, 127.9, -4.5 |

| IR (neat, cm⁻¹) | 3069 (Ar C-H), 2960 (Alkyl C-H), 2125 (Si-H), 1428 (Si-Ar), 1250 (Si-CH₃), 1115 (Si-Ph), 835 (Si-C) |

| GC-MS (m/z) | 136 (M+), 121 ([M-CH₃]+), 58 |

Alternative Reducing Agents

While lithium aluminum hydride is highly effective, its pyrophoric nature necessitates careful handling. For milder reaction conditions, other reducing agents can be employed.

-

Sodium Borohydride (B1222165) (NaBH₄): In the presence of a suitable solvent such as acetonitrile, sodium borohydride can effectively reduce chlorosilanes to hydrosilanes.[6][7] This reagent is less reactive and safer to handle than LiAlH₄.

-

Catalytic Hydrogenation: The reduction of chlorosilanes can also be achieved through catalytic hydrogenation using hydrogen gas in the presence of a heterogeneous catalyst, such as one based on metallic zinc.[5] This method offers an alternative pathway that avoids the use of metal hydride reagents.

Conclusion

The synthesis of dimethylphenylsilane from chlorodimethylphenylsilane via reduction is a robust and efficient method. The use of lithium aluminum hydride provides high yields, and the protocol can be executed safely with appropriate precautions. The availability of milder reducing agents like sodium borohydride offers valuable alternatives for specific applications. The detailed experimental protocol and comprehensive data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. Silanes [organic-chemistry.org]

- 2. Borohydride catalyzed redistribution reaction of hydrosilane and chlorosilane: a potential system for facile preparation of hydrochlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. EP2467390B1 - Catalyst for hydrodechlorination of chlorosilanes to hydrogen silanes and method for implementing hydrogen silanes using said catalyst - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of Dimethylphenylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for dimethylphenylsilane (B1631080) (C₆H₅SiH(CH₃)₂), a versatile organosilane compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where the characterization of such compounds is critical. This document summarizes essential spectroscopic data in a structured format, outlines detailed experimental protocols for data acquisition, and provides a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for dimethylphenylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of dimethylphenylsilane. The ¹H, ¹³C, and ²⁹Si NMR data provide detailed information about the chemical environment of each nucleus.

Table 1: ¹H NMR Spectroscopic Data for Dimethylphenylsilane

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| ~7.53 - 7.51 | Multiplet | Phenyl H (ortho) | - |

| ~7.34 - 7.32 | Multiplet | Phenyl H (meta, para) | - |

| ~4.45 | Septet | Si-H | ³J(H-H) = ~3.6 |

| ~0.33 | Doublet | Si-CH₃ | ³J(H-H) = ~3.6 |

Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for Dimethylphenylsilane

| Chemical Shift (δ) ppm | Assignment |

| ~137.9 | Phenyl C (ipso) |

| ~133.8 | Phenyl C (ortho) |

| ~129.3 | Phenyl C (para) |

| ~127.9 | Phenyl C (meta) |

| ~-3.9 | Si-CH₃ |

Solvent: Not specified in all sources, but typically CDCl₃.[2]

Table 3: ²⁹Si NMR Spectroscopic Data for Dimethylphenylsilane

| Chemical Shift (δ) ppm |

| ~-17.5 |

Reference: Tetramethylsilane (B1202638) (TMS).[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in dimethylphenylsilane. The characteristic vibrational frequencies are summarized below.

Table 4: Key IR Absorption Bands for Dimethylphenylsilane

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3070 | C-H stretch (aromatic) | Medium |

| ~2960 | C-H stretch (aliphatic) | Medium |

| ~2130 | Si-H stretch | Strong |

| ~1430 | C=C stretch (aromatic ring) | Medium |

| ~1250 | Si-CH₃ deformation | Strong |

| ~1120 | Si-Phenyl stretch | Strong |

| ~830 | Si-C stretch | Strong |

Sample Preparation: Neat liquid film.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of dimethylphenylsilane.

Table 5: Key Mass Spectrometry Data for Dimethylphenylsilane (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 136 | ~40-50 | [M]⁺ (Molecular Ion) |

| 135 | ~25-30 | [M-H]⁺ |

| 121 | 100 | [M-CH₃]⁺ |

| 105 | ~15-20 | [C₆H₅Si]⁺ |

| 77 | ~5-10 | [C₆H₅]⁺ |

| 58 | ~30-60 | [(CH₃)₂SiH]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following sections outline representative experimental protocols for the acquisition of the spectroscopic data presented above. These are generalized procedures and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

2.1.1 Sample Preparation

-

For ¹H and ¹³C NMR, accurately weigh approximately 10-20 mg of dimethylphenylsilane.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

For ²⁹Si NMR, a higher concentration of the sample (50-100 mg) in a minimal amount of solvent may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

2.1.2 ¹H NMR Spectroscopy

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals.

-

2.1.3 ¹³C NMR Spectroscopy

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.

-

2.1.4 ²⁹Si NMR Spectroscopy

-

Instrument: An NMR spectrometer with a ²⁹Si operating frequency (e.g., ~79.5 MHz on a 400 MHz ¹H instrument).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: An inverse-gated decoupling pulse sequence is often used to suppress the negative Nuclear Overhauser Effect (NOE). Polarization transfer techniques like DEPT or INEPT can be employed to enhance sensitivity.

-

Acquisition Parameters:

-

Spectral Width: ~300 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 10-30 seconds (due to the long T₁ relaxation times of ²⁹Si).

-

Number of Scans: Several thousand scans may be required.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using an external standard of TMS (0.00 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample Preparation (Neat Liquid):

-

Place one drop of dimethylphenylsilane onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a drop of the liquid directly onto the ATR crystal (e.g., diamond or ZnSe).

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation:

-

Prepare a dilute solution of dimethylphenylsilane (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Injection: 1 µL of the sample solution is injected in splitless mode.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

The total ion chromatogram (TIC) will show the retention time of dimethylphenylsilane.

-

The mass spectrum corresponding to the chromatographic peak is analyzed for the molecular ion and fragmentation pattern.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of dimethylphenylsilane.

References

A Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dimethyl-phenyl-silane

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the analytical methodology for the identification and characterization of dimethyl-phenyl-silane using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, data interpretation, and visual representations of the analytical workflow and molecular fragmentation pathways.

Introduction to this compound and the Importance of GC-MS Analysis

This compound (C8H12Si) is an organosilicon compound with increasing relevance in various industrial and research applications.[1][2] Accurate and reliable analytical methods are crucial for its quality control, process monitoring, and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) offers a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound, providing both qualitative and quantitative information.[3][4]

Experimental Protocols

A generalized experimental protocol for the GC-MS analysis of this compound is presented below. It is important to note that specific parameters may require optimization based on the instrumentation and analytical objectives.

Sample Preparation

For optimal results, samples containing this compound should be diluted in a suitable organic solvent, such as heptane, to a concentration range of 1 to 500 µg/mL.[3][4]

Gas Chromatography (GC) Conditions

The following table outlines typical GC parameters for the analysis of silane (B1218182) compounds.

| Parameter | Recommended Setting |

| Column | Agilent FactorFour VF-200ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[5] |

| Injector | Split/Splitless injector in split mode (e.g., 1:100 split ratio).[5] |

| Injector Temperature | 220 °C[3] |

| Carrier Gas | Helium at a constant flow rate of approximately 1.0 - 1.5 mL/min.[3][5] |

| Oven Temperature Program | Initial temperature of 45-80 °C, followed by a temperature ramp of 10 °C/min to a final temperature of 250-325 °C, held for 3 minutes.[3][5] |

| Injection Volume | 1 µL[3][5] |

Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in electron ionization (EI) mode.

| Parameter | Recommended Setting |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-400 amu |

| Detector Temperature | 250 °C[3] |

Data Presentation: Mass Spectral Fragmentation of this compound

The mass spectrum of this compound is characterized by a distinct fragmentation pattern. The molecular ion peak and key fragment ions are summarized in the table below. The data presented is a compilation from publicly available spectral databases.[6]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 136 | 50.95 | [M]+ (Molecular Ion) |

| 121 | 99.99 | [M-CH3]+ |

| 135 | 29.60 | [M-H]+ |

| 58 | 33.31 | [(CH3)2SiH]+ |

| 43 | 16.70 | [CH3Si]+ |

Visualizing the Analysis

To further elucidate the analytical process and the underlying chemical behavior, the following diagrams are provided.

Caption: GC-MS Experimental Workflow for this compound Analysis.

Caption: Proposed Fragmentation Pathway of this compound.

Conclusion

This technical guide provides a foundational framework for the GC-MS analysis of this compound. The detailed experimental protocols, tabulated fragmentation data, and visual workflows offer researchers, scientists, and drug development professionals the necessary information to implement and interpret the GC-MS analysis of this compound effectively. Adherence to these guidelines, with appropriate method validation, will ensure the generation of high-quality, reliable analytical data.

References

- 1. Dimethylphenylsilane | C8H12Si | CID 13014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. Phenyldimethylsilane | C8H11Si | CID 6327656 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dimethylphenylsilane (B1631080)

Introduction

Dimethylphenylsilane (PhMe₂SiH) is a versatile organosilicon compound that has garnered significant attention across various scientific disciplines. Its unique chemical structure, featuring a silicon atom bonded to two methyl groups, a phenyl group, and a hydrogen atom, imparts a distinct set of properties that make it an invaluable reagent and building block in organic synthesis, materials science, and potentially in pharmaceutical applications.[1][2] This guide provides a comprehensive overview of dimethylphenylsilane, including its chemical and physical properties, synthesis protocols, key chemical reactions, and applications relevant to research and development.

Chemical Identity and Properties

The IUPAC name for the compound with the chemical formula PhMe₂SiH is dimethyl(phenyl)silane .[3] It is also commonly referred to as phenyldimethylsilane.[2]

Table 1: Physicochemical Properties of Dimethylphenylsilane

| Property | Value | Reference |

| IUPAC Name | dimethyl(phenyl)silane | [3] |

| Synonyms | Phenyldimethylsilane, HSiMe₂Ph | [2][3] |

| CAS Number | 766-77-8 | [2][3] |

| Molecular Formula | C₈H₁₂Si | [2][3] |

| Molecular Weight | 136.27 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [2][4] |

| Density | 0.889 g/mL at 25 °C | [4] |

| Boiling Point | 157 °C at 744 mmHg | [4] |

| Refractive Index (n²⁰/D) | 1.497 | [4] |

| Solubility | Soluble in common organic solvents (chloroform, ether, THF); Insoluble in water | [4] |

Experimental Protocols: Synthesis of Dimethylphenylsilane

Detailed methodologies for the synthesis of dimethylphenylsilane are crucial for its application in research. Two common laboratory-scale preparations are outlined below.

Synthesis via Reduction of Chlorodimethylphenylsilane (B1200534)

This method involves the reduction of chlorodimethylphenylsilane using a hydride reagent.

Experimental Protocol:

-

To a suspension of lithium aluminum hydride (0.9 g) in dry diethyl ether (20 mL) under a nitrogen atmosphere, a solution of chlorodimethylphenylsilane (10 mL) in dry ether (70 mL) is added.[5]

-

The resulting mixture is heated under reflux for 22 hours.[5]

-

After the reflux period, the reaction is carefully quenched with water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The solvent is removed by rotary evaporation at a temperature below 40°C.[5]

-

The crude product is purified by distillation to yield dimethylphenylsilane as an oily liquid (yield: 8.46 g, 93%).[5]

References

Methodological & Application

Application Notes and Protocols for Dimethyl-phenyl-silane as a Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-phenyl-silane (PhMe₂SiH) is a versatile and efficient reducing agent in organic synthesis, primarily utilized in hydrosilylation reactions. Its favorable reactivity, stability, and the relative ease of handling make it a valuable tool for the selective reduction of a variety of functional groups. These application notes provide a comprehensive overview of its use in the reduction of carbonyl compounds (ketones, aldehydes, esters, and amides) and alkenes, complete with detailed experimental protocols and quantitative data.

Core Applications: Catalytic Hydrosilylation

This compound is most commonly employed in catalytic hydrosilylation reactions. This process involves the addition of the Si-H bond across an unsaturated bond, such as a C=O or C=C bond, in the presence of a transition metal catalyst. The initial product is a silyl (B83357) ether or a silyl-alkane, which can then be readily hydrolyzed to the corresponding alcohol or alkane.

Reduction of Ketones to Secondary Alcohols

The reduction of ketones to secondary alcohols is a cornerstone application of this compound. A variety of catalysts, including those based on rhenium and other transition metals, can effectively promote this transformation with high yields.

Quantitative Data Summary: Reduction of Substituted Acetophenones

| Entry | Substrate | Catalyst (mol%) | Silane (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Acetophenone (B1666503) | [Re(O)₂I(PPh₃)₂] (1) | PhMe₂SiH (1.2) | C₆H₆ | 25 | 0.5 | >98 |

| 2 | 4-Chloroacetophenone | [Re(O)₂I(PPh₃)₂] (1) | PhMe₂SiH (1.2) | C₆H₆ | 25 | 0.5 | >98 |

| 3 | 4-Nitroacetophenone | [Re(O)₂I(PPh₃)₂] (1) | PhMe₂SiH (1.2) | C₆H₆ | 25 | 1 | >98 |

| 4 | 4-Methoxyacetophenone | [Re(O)₂I(PPh₃)₂] (1) | PhMe₂SiH (1.2) | C₆H₆ | 25 | 1 | >98 |

Experimental Protocol: Rhenium-Catalyzed Reduction of Acetophenone

This protocol details the reduction of acetophenone to 1-phenylethanol (B42297) via a silyl ether intermediate using a rhenium catalyst.

Materials:

-

Acetophenone

-

This compound

-

Iododioxo(bistriphenylphosphine)rhenium(V) [(Re(O)₂I(PPh₃)₂)]

-

Anhydrous benzene (B151609)

-

Schlenk flask and standard glassware for inert atmosphere techniques

-

Magnetic stirrer and stir bar

-

Syringes for liquid transfer

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add the rhenium catalyst, (PPh₃)₂Re(O)₂I (0.01 mmol, 1 mol%).

-

Reagent Addition: Add anhydrous benzene (5 mL) to dissolve the catalyst. To this solution, add acetophenone (1.0 mmol, 1.0 equiv.) via syringe, followed by the dropwise addition of this compound (1.2 mmol, 1.2 equiv.) with stirring.

-

Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C) for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the addition of THF (5 mL) and 1 M HCl (5 mL). Stir the mixture vigorously for 1 hour to effect the hydrolysis of the silyl ether.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-phenylethanol.

Logical Workflow for Ketone Reduction

Reduction of Aldehydes to Primary Alcohols

The hydrosilylation of aldehydes to primary alcohols using this compound proceeds efficiently, often under milder conditions and with shorter reaction times compared to ketones.

Quantitative Data Summary: Reduction of Aromatic Aldehydes

| Entry | Substrate | Catalyst (mol%) | Silane (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde (B42025) | [Re(O)₂I(PPh₃)₂] (1) | PhMe₂SiH (1.2) | C₆H₆ | 25 | 0.5 | >98 |

| 2 | 4-Chlorobenzaldehyde | [Re(O)₂I(PPh₃)₂] (1) | PhMe₂SiH (1.2) | C₆H₆ | 25 | 0.5 | >98 |

| 3 | 4-Nitrobenzaldehyde | [Re(O)₂I(PPh₃)₂] (1) | PhMe₂SiH (1.2) | C₆H₆ | 25 | 0.5 | >98 |

Experimental Protocol: Rhenium-Catalyzed Reduction of Benzaldehyde

The protocol is analogous to the one described for acetophenone, with benzaldehyde as the substrate. The reaction is typically faster for aldehydes.

Reduction of Esters to Primary Alcohols

The reduction of esters to primary alcohols is a more challenging transformation that often requires more forcing conditions or more active catalytic systems. Manganese-based catalysts have shown promise in this area.

Quantitative Data Summary: Reduction of Benzoate (B1203000) Esters

| Entry | Substrate | Catalyst (mol%) | Silane (equiv.) | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Methyl Benzoate | fac-[Mn(xantphos)(CO)₃Br] (2) | PhSiH₃ (2.5) | 100 | 12 | 95 |

| 2 | Ethyl Benzoate | fac-[Mn(xantphos)(CO)₃Br] (2) | PhSiH₃ (2.5) | 100 | 12 | 93 |

| 3 | Isopropyl Benzoate | fac-[Mn(xantphos)(CO)₃Br] (2) | PhSiH₃ (2.5) | 100 | 12 | 91 |

| Note: While these data are for phenylsilane (B129415), this compound can also be used, though it may exhibit different reactivity. |

Experimental Protocol: Manganese-Catalyzed Reduction of Methyl Benzoate

This protocol outlines the reduction of an ester to the corresponding primary alcohol.

Materials:

-

Methyl Benzoate

-

This compound

-

fac-[Mn(xantphos)(CO)₃Br]

-

Anhydrous toluene (B28343)

-

Schlenk tube

-

Standard work-up and purification reagents as listed previously.

Procedure:

-